2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanamido)-2-methylpropanoic acid
Overview
Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a complex structure with a fluorene core, methoxy groups, carbonyl groups, and amino groups . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a fluorene core, methoxy groups, carbonyl groups, and amino groups . The InChI code for this compound is provided in the description .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 341.36 . The storage temperature is recommended to be between 2-8°C . The boiling point is 602.6°C at 760 mmHg .Mechanism of Action
Target of Action
Fmoc-Aib-Aib-OH is primarily used in the field of peptide chemistry for studying receptor-ligand interactions using encoded amino acid scanning . .
Mode of Action
The Fmoc (9-fluorenylmethyloxycarbonyl) group in Fmoc-Aib-Aib-OH plays a crucial role in its mode of action. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the compound to self-assemble into supramolecular nanostructures . This self-assembly feature is particularly useful in the fabrication of various biofunctional materials .
Biochemical Pathways
It’s known that the compound’s ability to form supramolecular nanostructures can influence various biological processes, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-Aib-Aib-OH is currently limited. It’s known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of Fmoc-Aib-Aib-OH’s action largely depend on its ability to self-assemble into supramolecular nanostructures. These structures can serve as scaffolds for cell cultivation , potentially influencing cellular behavior and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Fmoc-Aib-Aib-OH. For instance, the compound’s self-assembly into supramolecular nanostructures can be influenced by factors such as pH, temperature, and solvent conditions . Furthermore, the compound is sensitive to moisture , indicating that its stability and efficacy could be affected by humidity levels in the environment.
Safety and Hazards
Properties
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-22(2,19(26)24-23(3,4)20(27)28)25-21(29)30-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,13H2,1-4H3,(H,24,26)(H,25,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDLBMKWJAFHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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